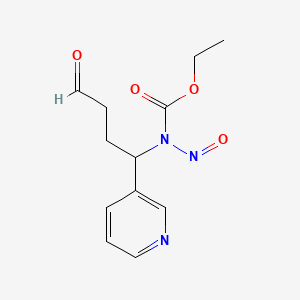
Nimidane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nimidane is a chemical compound with the molecular formula C₉H₈ClNS₂ and a molecular weight of 229.75 g/mol . It is also known by its chemical name, 4-Chloro-N-1,3-dithietan-2-ylidene-2-methylbenzeneamine . This compound is characterized by its white solid appearance and melting point of 43-46°C . This compound is primarily used as an acaricide, which means it is employed to kill mites and ticks .
Preparation Methods
Nimidane can be synthesized through various methods. One of the primary synthetic routes involves the reaction of 4-chloro-2-methylaniline with carbon disulfide and sodium hydroxide to form the intermediate compound, which is then treated with chloroform to yield this compound . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield.
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Nimidane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions and their conditions are as follows:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed from this reaction is the corresponding sulfoxide or sulfone derivative.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The primary product of this reaction is the corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Scientific Research Applications
Nimidane has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications are:
Chemistry: this compound is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of acaricides on mite and tick populations. It is also used in the development of new pesticides and insecticides.
Medicine: this compound has potential applications in the development of new therapeutic agents for the treatment of parasitic infections. It is also being investigated for its potential use in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of various agricultural chemicals and pesticides. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of nimidane involves its interaction with specific molecular targets and pathways in the target organisms. This compound primarily acts by inhibiting the activity of certain enzymes involved in the metabolic processes of mites and ticks . This inhibition leads to the disruption of essential physiological functions, ultimately resulting in the death of the target organisms. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Nimidane can be compared with other similar compounds, such as amitraz, fipronil, and permethrin, which are also used as acaricides. While all these compounds share a common purpose, this compound is unique in its chemical structure and mode of action. Unlike amitraz, which acts as an octopamine receptor agonist, this compound inhibits specific enzymes involved in metabolic processes . Fipronil and permethrin, on the other hand, act by disrupting the nervous system of the target organisms . The unique chemical structure of this compound allows it to target specific enzymes, making it a valuable tool in the development of new acaricides with improved efficacy and safety profiles.
Properties
CAS No. |
50435-25-1 |
|---|---|
Molecular Formula |
C9H8ClNS2 |
Molecular Weight |
229.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H8ClNS2/c1-6-4-7(10)2-3-8(6)11-9-12-5-13-9/h2-4H,5H2,1H3 |
InChI Key |
XYJUOQPINFXBEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N=C2SCS2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2SCS2 |
Key on ui other cas no. |
50435-25-1 |
Synonyms |
84633 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


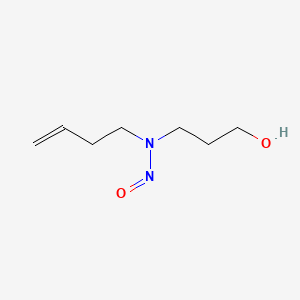
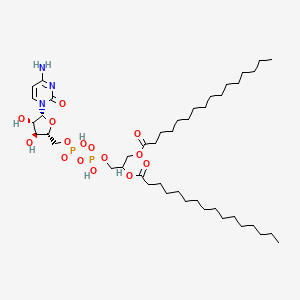
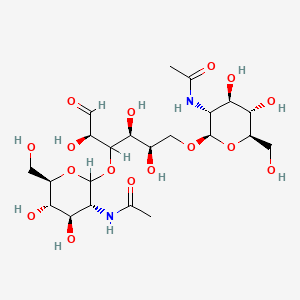

![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)
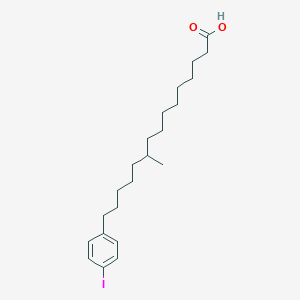
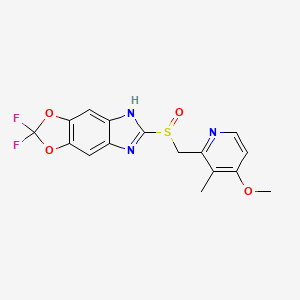
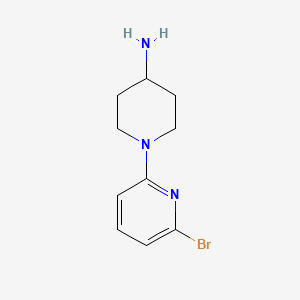
![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-, dihydrochloride](/img/structure/B1217541.png)
